molecular formula C17H12BrFN2O2 B3706526 (5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B3706526
M. Wt: 375.2 g/mol
InChI Key: PKRZZMMQUJJCGG-OQLLNIDSSA-N
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Description

(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromophenyl and a fluorophenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of appropriate bromophenyl and fluorophenyl derivatives with imidazolidine-2,4-dione. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of both bromophenyl and fluorophenyl groups, which confer distinct chemical properties and potential applications. Its imidazolidine-2,4-dione core structure also differentiates it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c18-13-7-5-11(6-8-13)10-21-16(22)15(20-17(21)23)9-12-3-1-2-4-14(12)19/h1-9H,10H2,(H,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRZZMMQUJJCGG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione
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(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione
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(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione
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(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione
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(5E)-3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione

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